molecular formula C26H22O B2664222 (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one CAS No. 326007-04-9

(E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one

Cat. No.: B2664222
CAS No.: 326007-04-9
M. Wt: 350.461
InChI Key: MGHJVVRDSGBGLO-OUKQBFOZSA-N
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Description

(E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between anthracene-9-carbaldehyde and 2,4,5-trimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used in these reactions.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Epoxides or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

(E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways and targets would require further investigation to elucidate.

Comparison with Similar Compounds

    (E)-3-(phenyl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of an anthracene moiety.

    (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a trimethylphenyl group.

Uniqueness: (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one is unique due to the presence of both the anthracene and trimethylphenyl groups

Properties

IUPAC Name

(E)-3-anthracen-9-yl-1-(2,4,5-trimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-17-14-19(3)25(15-18(17)2)26(27)13-12-24-22-10-6-4-8-20(22)16-21-9-5-7-11-23(21)24/h4-16H,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHJVVRDSGBGLO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)C(=O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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